molecular formula C13H12O3S2 B14356681 S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate CAS No. 95965-99-4

S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate

Cat. No.: B14356681
CAS No.: 95965-99-4
M. Wt: 280.4 g/mol
InChI Key: SCDRHBKYXAVEPX-UHFFFAOYSA-N
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Description

S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate is an organic compound that features a sulfonothioate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate typically involves the reaction of 4-hydroxybenzenethiol with 2-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate can undergo various chemical reactions, including:

    Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Thiols or sulfides.

    Substitution: Ethers or esters.

Scientific Research Applications

S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate exerts its effects involves the interaction of the sulfonothioate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzenesulfonic acid: Similar structure but lacks the sulfonothioate group.

    2-Methylbenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.

    4-Hydroxybenzenethiol: Similar structure but lacks the sulfonothioate group.

Uniqueness

S-(4-Hydroxyphenyl) 2-methylbenzene-1-sulfonothioate is unique due to the presence of both the hydroxyl and sulfonothioate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules.

Properties

CAS No.

95965-99-4

Molecular Formula

C13H12O3S2

Molecular Weight

280.4 g/mol

IUPAC Name

4-(2-methylphenyl)sulfonylsulfanylphenol

InChI

InChI=1S/C13H12O3S2/c1-10-4-2-3-5-13(10)18(15,16)17-12-8-6-11(14)7-9-12/h2-9,14H,1H3

InChI Key

SCDRHBKYXAVEPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)SC2=CC=C(C=C2)O

Origin of Product

United States

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